2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the second position, a phenyl group at the fifth position, and a carboxylic acid group at the fourth position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Thiazole derivatives have been reported to interact with various biological targets, including enzymes and receptors . The specific targets can vary depending on the exact structure of the thiazole derivative and the presence of other functional groups .
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . The specific mode of action can depend on the exact structure of the thiazole derivative and the nature of its target .
Biochemical Pathways
Thiazole compounds can influence various biochemical pathways, potentially activating or inhibiting enzymes or stimulating or blocking receptors . The exact pathways affected can depend on the specific targets of the thiazole derivative .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant effects . The specific effects can depend on the exact structure of the thiazole derivative and the nature of its targets .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid typically involves the bromination of a thiazole precursor. One common method is the reaction of 2-aminothiazole with bromine in the presence of a suitable solvent such as acetic acid. The resulting 2-bromo-2-aminothiazole is then reacted with benzaldehyde to introduce the phenyl group, followed by oxidation to form the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biology: Studied for its interactions with biological targets such as enzymes and receptors.
Agriculture: Used in the development of agrochemicals such as pesticides and herbicides.
Materials Science: Employed in the synthesis of functional materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-phenyl-1,3-thiazole-5-carboxylic acid
- 2-Bromo-5-methyl-1,3-thiazole-4-carboxylic acid
- 2-Chloro-5-phenyl-1,3-thiazole-4-carboxylic acid
Uniqueness
2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid is unique due to the specific positioning of the bromine atom, phenyl group, and carboxylic acid group on the thiazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
IUPAC Name |
2-bromo-5-phenyl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-10-12-7(9(13)14)8(15-10)6-4-2-1-3-5-6/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZQPIUEUQOZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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